molecular formula C7H7NS B039287 3-(thiophen-2-yl)prop-2-yn-1-amine CAS No. 115955-62-9

3-(thiophen-2-yl)prop-2-yn-1-amine

Cat. No. B039287
Key on ui cas rn: 115955-62-9
M. Wt: 137.2 g/mol
InChI Key: XSBNLRBWCNXVDQ-UHFFFAOYSA-N
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Patent
US05756769

Procedure details

To 17.7 g of this toluene solution, 36% hydrochloric acid (1.27 g, 12.5 mol) was added dropwise at 60° C. over 10 minutes, followed by stirring at 60° C. for 1.5 hours. Then, 4 g of water was added and the mixed solution was separated to obtain the aqueous phase and organic phase. The organic phase was extracted once with 2.5 g of water and the resulting aqueous phase was combined with the above aqueous phase. To this aqueous phase, 15 g of toluene was added and an aqueous 27% sodium hydroxide solution was added dropwise at 23° C. over 15 minutes, followed by stirring at 23° C. for 0.5 hours. After separating at the same temperature, the resulting organic phase was washed with 5 g of an aqueous saturated sodium chloride solution, concentrated and dried to obtain 3-(2-thienyl)-2-propynylamine (0.73 g, purity: 87%, yield: 77%).
Name
toluene
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=[N:8][CH2:9][C:10]#[C:11][C:12]1[S:13][CH:14]=[CH:15][CH:16]=1)C1C=CC=CC=1.Cl>O>[S:13]1[CH:14]=[CH:15][CH:16]=[C:12]1[C:11]#[C:10][CH2:9][NH2:8]

Inputs

Step One
Name
toluene
Quantity
17.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NCC#CC=1SC=CC1
Name
Quantity
1.27 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
4 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring at 60° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixed solution was separated
CUSTOM
Type
CUSTOM
Details
to obtain the aqueous phase and organic phase
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted once with 2.5 g of water
ADDITION
Type
ADDITION
Details
To this aqueous phase, 15 g of toluene was added
ADDITION
Type
ADDITION
Details
an aqueous 27% sodium hydroxide solution was added dropwise at 23° C. over 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
by stirring at 23° C. for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
After separating at the same temperature
WASH
Type
WASH
Details
the resulting organic phase was washed with 5 g of an aqueous saturated sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
S1C(=CC=C1)C#CCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 6.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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